molecular formula C14H8ClF3O2 B12840038 6-Chloro-4'-(trifluoromethyl)biphenyl-2-carboxylic acid

6-Chloro-4'-(trifluoromethyl)biphenyl-2-carboxylic acid

Cat. No.: B12840038
M. Wt: 300.66 g/mol
InChI Key: HRPFAGCVLVOHBB-UHFFFAOYSA-N
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Description

6-Chloro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid is a compound of significant interest in various fields of scientific research. It is characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 4’ position on a biphenyl structure, with a carboxylic acid group at the 2nd position. This unique structure imparts distinct chemical and physical properties to the compound, making it valuable in diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds . The process involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Suzuki-Miyaura coupling, ensuring high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-Chloro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Chloro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

    4’-Trifluoromethyl-2-biphenylcarboxylic acid (Xenalipin): Known for its hypolipidemic activity.

    Other biphenyl carboxylic acids: These compounds share structural similarities but differ in their substituent groups, leading to variations in their chemical and biological properties.

Uniqueness: 6-Chloro-4’-(trifluoromethyl)biphenyl-2-carboxylic acid is unique due to the specific combination of chloro and trifluoromethyl groups, which impart distinct reactivity and biological activity compared to other biphenyl carboxylic acids.

Properties

Molecular Formula

C14H8ClF3O2

Molecular Weight

300.66 g/mol

IUPAC Name

3-chloro-2-[4-(trifluoromethyl)phenyl]benzoic acid

InChI

InChI=1S/C14H8ClF3O2/c15-11-3-1-2-10(13(19)20)12(11)8-4-6-9(7-5-8)14(16,17)18/h1-7H,(H,19,20)

InChI Key

HRPFAGCVLVOHBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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